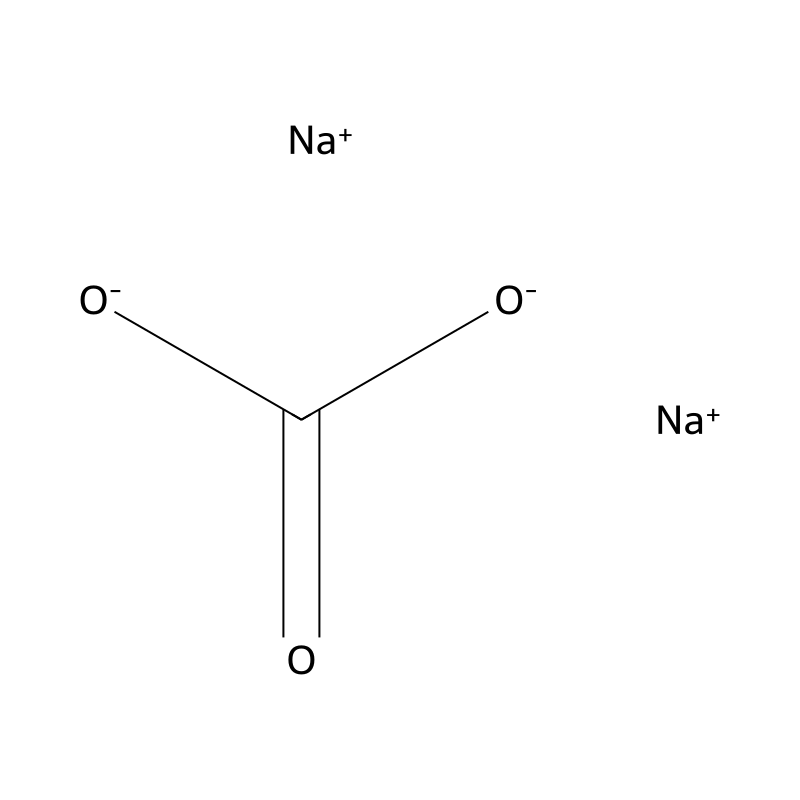

Sodium carbonate

CNa2O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CNa2O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 30.7 g/100 g water at 25 °C

Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively.

Soluble in water

Sparingly soluble in ethanol; insoluble in acetone

For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.

Solubility in water, g/100ml at 20 °C: 30

Synonyms

Canonical SMILES

Sodium carbonate, with the chemical formula , is an inorganic compound commonly known as soda ash or washing soda. It appears as a white, odorless powder that is highly soluble in water, forming a mildly alkaline solution. Sodium carbonate is a strong base and plays a crucial role in various industrial processes and household applications. It exists in several hydrated forms, including sodium carbonate decahydrate (natron), sodium carbonate heptahydrate, and sodium carbonate monohydrate, each with distinct physical properties and uses .

Sodium carbonate is generally considered safe for healthy adults when handled appropriately. However, it can cause irritation upon contact with skin or eyes []. Inhalation of dust may irritate the respiratory system. Always follow recommended safety practices when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated area [].

Buffering Agent:

Sodium carbonate acts as a highly effective buffer, maintaining a specific pH range in aqueous solutions. This characteristic proves crucial in various biochemical and enzymatic studies where maintaining a stable pH is essential for optimal activity and accurate results . For example, it finds use in buffering solutions for enzyme assays and cell cultures .

Precursor for Other Chemicals:

Sodium carbonate serves as a starting material for the synthesis of various other important chemicals in research settings. These include:

- Sodium bicarbonate (NaHCO₃): Used in buffering solutions, baking, and fire extinguishers .

- Sodium hydroxide (NaOH): A versatile and strong base with applications in soap and detergent production, wastewater treatment, and organic synthesis .

- Sodium silicate (Na₂SiO₃): Used in detergents, cements, and various industrial applications .

Research in Material Science:

Sodium carbonate plays a role in material science research due to its ability to:

- Facilitate the precipitation of other minerals: This property is utilized in the synthesis of various materials with specific properties, such as ceramics and pigments .

- Act as a flux: It lowers the melting point of other materials, making them easier to melt and process during research and development of novel materials .

Environmental Research:

Sodium carbonate is used in environmental research settings to:

- Study the behavior of pollutants: It can be employed to simulate the effect of alkaline environments on the behavior and degradation of pollutants in water and soil .

- Carbonate system research: Sodium carbonate plays a vital role in understanding the global carbon cycle and the impact of human activities on ocean acidification .

- Reaction with Acids: Sodium carbonate reacts with acids to produce carbon dioxide, water, and a corresponding salt. For example:This reaction illustrates the typical behavior of carbonates reacting with acids to release carbon dioxide gas .

- Hydrolysis in Water: When dissolved in water, sodium carbonate undergoes hydrolysis:This reaction results in a basic solution due to the formation of hydroxide ions .

- Formation of Sodium Bicarbonate: Sodium carbonate can react with carbon dioxide and water to form sodium bicarbonate:This reaction is significant in various applications, including food production .

Sodium carbonate can be synthesized through several methods:

- Solvay Process: The most common industrial method involves reacting sodium chloride (common salt) with ammonia and carbon dioxide in water to form sodium bicarbonate, which is then heated to produce sodium carbonate:

- Reaction Steps:

- Formation of sodium bicarbonate:

- Decomposition of sodium bicarbonate:

- Formation of sodium bicarbonate:

- Reaction Steps:

- Leblanc Process: An older method that involves treating sodium chloride with sulfuric acid and limestone, followed by heating with coal to produce sodium carbonate .

- Electrolytic Process: This method uses electrolysis of brine solutions to produce sodium hydroxide and chlorine gas, which can then be converted into sodium carbonate .

Sodium carbonate has diverse applications across various industries:

- Glass Manufacturing: It serves as a flux for silica in glass production.

- Water Softening: Used to remove calcium and magnesium ions from hard water.

- Cleaning Agents: Commonly found in detergents and cleaning products due to its ability to dissolve grease and stains.

- Food Industry: Acts as an acidity regulator and leavening agent in baking .

- Chemical Synthesis: Utilized as a base in organic chemistry reactions, including the Suzuki coupling reaction .

Research on the interactions of sodium carbonate primarily focuses on its reactivity with acids and its role in biochemical processes. Studies have shown that it effectively neutralizes acidic environments, making it valuable in both industrial applications and laboratory settings. Its interactions are also significant when used alongside other compounds during chemical synthesis or treatment processes .

Sodium carbonate shares similarities with other alkali metal carbonates but exhibits unique properties that distinguish it:

| Compound | Chemical Formula | Solubility in Water | Key Uses |

|---|---|---|---|

| Sodium Bicarbonate | NaHCO₃ | Soluble | Baking soda, antacid |

| Potassium Carbonate | K₂CO₃ | Soluble | Fertilizer, glass production |

| Calcium Carbonate | CaCO₃ | Insoluble | Antacid, construction material |

| Lithium Carbonate | Li₂CO₃ | Soluble | Mood stabilizer in psychiatric treatment |

Sodium carbonate is unique due to its dual role as both a strong base and a source of carbon dioxide when reacting with acids. Its widespread use in various industries further highlights its significance compared to similar compounds .

Ancient Civilizations and Early Utilization

Sodium carbonate’s earliest recorded use dates to ancient Egypt, where it was extracted as natron from arid lakebeds in the Nile Delta. Natron served multiple purposes:

- Mummification: Dehydrating organic matter and preserving corpses.

- Textile Production: Cleaning and bleaching fabrics.

- Glassmaking: Reducing melting temperatures of silica to create glass artifacts.

Industrial Revolution and Synthetic Production

The Leblanc process (1783–1791), pioneered by Nicolas Leblanc, marked the first industrial synthesis of sodium carbonate. This method involved:

- Mannheim Reaction: Treating sodium chloride (NaCl) with sulfuric acid (H₂SO₄) to produce sodium sulfate (Na₂SO₄) and hydrogen chloride (HCl).

- Reduction and Carbonation: Heating Na₂SO₄ with coal and limestone (CaCO₃) to yield sodium carbonate and calcium sulfide (CaS).

Despite its significance, the Leblanc process faced challenges:

- Environmental Impact: Release of HCl gas polluted air and water.

- Waste Management: Byproducts like CaS posed disposal issues.

The Solvay Process: A Paradigm Shift

In 1861, Ernest Solvay revolutionized production with a closed-loop process that minimized waste:

- Ammonia Utilization: Reacting NaCl with ammonia (NH₃), CO₂, and water to form sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl).

- Decomposition: Heating NaHCO₃ to produce Na₂CO₃ and regenerate NH₃ using lime (CaO).

Table 1: Comparison of Leblanc and Solvay Processes

| Aspect | Leblanc Process | Solvay Process |

|---|---|---|

| Key Byproducts | HCl gas, CaS | NH₄Cl, CaCl₂ |

| Environmental Impact | High pollution, toxic waste | Low pollution, recyclable ammonia |

| Energy Efficiency | Moderate | High (recycled reagents) |

| Adoption Timeline | 18th–19th century | 19th century onward (dominant by 1900) |

By 1900, the Solvay process accounted for 90% of global sodium carbonate production, rendering the Leblanc method obsolete.

Evolution of Sodium Carbonate Science and Research

From Industrial Alkali to Multipurpose Chemical

Sodium carbonate’s role expanded beyond glassmaking to include:

- Soap and Detergent Production: Neutralizing fats to create surfactants.

- Textile Manufacturing: Fixing dyes and softening water.

- Metallurgy: Fluxing agents in smelting processes.

Table 2: Major Industrial Applications of Sodium Carbonate

| Application | Contribution to Industry |

|---|---|

| Glass Production | Reduces silica melting temperature |

| Water Treatment | pH adjustment, heavy metal precipitation |

| CO₂ Capture | Sorption via hydration and carbonation |

Shift Toward Natural and Sustainable Production

Modern production emphasizes natural trona mining over synthetic methods:

- United States: Accounts for 12 million tons of natural soda ash annually, primarily from Wyoming’s Green River Basin.

- Environmental Advantages: Lower energy consumption and CO₂ emissions compared to synthetic routes.

Current Research Landscape and Academic Focus

Emerging Applications in Environmental Science

Carbon Capture and Storage (CCS):

Advanced Water Treatment:

Table 3: Recent CO₂ Capture Studies Using Sodium Carbonate

| Study Focus | Key Findings | Source |

|---|---|---|

| Hydrated Na₂CO₃ Powders | 282 mg/g capacity, 90% uptake in 16 min | |

| Na₂CO₃-Nanocarbon Hybrids | Maintains high capacity over 5 cycles |

Academic Priorities

Sustainable Synthesis:

Collaborative Research:

Significance in Contemporary Scientific Research

Economic and Industrial Relevance

- Market Growth: Global sodium carbonate demand projected to reach USD 24.36 billion by 2034 (CAGR: 6%).

- Regional Dominance:

Scientific Frontiers

- Climate Change Mitigation:

- Direct Air Capture (DAC): Na₂CO₃-based systems for ambient CO₂ removal.

- Circular Economy:

Table 4: Sodium Carbonate Market Projections

| Region | 2024 Value (USD Billion) | 2034 Projection (USD Billion) |

|---|---|---|

| Global | 13.60 | 24.36 |

| Asia-Pacific | 7.48 | 13.52 |

| North America | 1.00+ | 1.50+ |

Solvay Process: Research Evolution and Advancements

Theoretical Foundations of the Solvay Process

The Solvay process, patented in 1863 by Ernest Solvay, revolutionized sodium carbonate production by replacing the environmentally detrimental Leblanc method. The process hinges on the reaction of sodium chloride (NaCl), ammonia (NH₃), and carbon dioxide (CO₂) in aqueous solution [1] [3]. Key reactions include:

- Ammoniation: $$ \text{NH}3 + \text{H}2\text{O} + \text{CO}2 \rightarrow \text{NH}4\text{HCO}_3 $$ [1].

- Bicarbonate formation: $$ \text{NaCl} + \text{NH}4\text{HCO}3 \rightarrow \text{NaHCO}3 + \text{NH}4\text{Cl} $$ [3].

- Calcination: $$ 2\text{NaHCO}3 \rightarrow \text{Na}2\text{CO}3 + \text{CO}2 + \text{H}_2\text{O} $$ [1].

Theoretical models emphasize the cyclical recovery of ammonia and CO₂, minimizing raw material consumption [6].

Reaction Mechanisms and Research

Recent studies have elucidated kinetic and thermodynamic factors governing bicarbonate precipitation. Optimal conditions include temperatures below 15°C to favor NaHCO₃ crystallization and pH control to prevent ammonia volatilization [6]. Advanced computational fluid dynamics (CFD) models now simulate gas-liquid interactions in carbonation towers, enhancing yield predictions [3].

Process Optimization Research

Innovations in process engineering have targeted energy efficiency and byproduct utilization. For instance:

- Reagent recycling: Over 95% of ammonia is recovered via distillation of ammonium chloride solutions [1].

- Waste minimization: Calcium chloride (CaCl₂), a byproduct, is repurposed in de-icing agents [1].

- Parameter optimization: Stirring rates >300 rpm and brine salinity >25% NaCl improve reaction kinetics [6].

Modern Adaptations and Scientific Innovations

The e.Solvay process, introduced in 2023, reduces CO₂ emissions by 50% and energy use by 20% through renewable energy integration and advanced membrane separations [2] [4]. Key advancements include:

- CO₂ capture: Membrane contactors selectively absorb CO₂ from flue gases, enabling direct conversion to Na₂CO₃ [5].

- Resource efficiency: Limestone consumption is cut by 30% via optimized calcination [4].

| Parameter | Traditional Solvay | e.Solvay Process |

|---|---|---|

| CO₂ Emissions (kg/t) | 300 | 150 |

| Energy Use (GJ/t) | 8.5 | 6.8 |

| Water Consumption (m³/t) | 10 | 8 |

Alternative Production Methodologies Research

While the Solvay process dominates, alternative methods are under exploration:

- Electrolytic Process: Electrolysis of NaCl yields NaOH, which is carbonated to Na₂CO₃. High energy costs limit scalability [1].

- Dual-Process: Combines Solvay and Leblanc steps, but generates hazardous sulfur byproducts [1].

- Ca(OH)₂-Based Solvay: Substitutes ammonia with calcium hydroxide, achieving 85% CO₂ uptake efficiency [6].

- Membrane Crystallization: Direct crystallization of Na₂CO₃ from CO₂-rich brines achieves 99.5% purity [5].

Comparative Analysis of Production Processes

| Method | CO₂ Efficiency | Energy Demand | Byproduct Management |

|---|---|---|---|

| Traditional Solvay | Moderate | High | CaCl₂ disposal issues |

| e.Solvay | High | Moderate | Minimal waste |

| Membrane Crystallization | Very High | Low | Zero liquid discharge |

The e.Solvay process outperforms traditional methods in sustainability, while membrane crystallization excels in carbon capture applications [2] [5].

Emerging Technologies in Sodium Carbonate Production

- Bio-Circular Silica Integration: Rice husk ash-derived silica enhances Na₂CO₃ purity in glass manufacturing [4].

- Photocatalytic Carbonation: Solar-driven CO₂ conversion reduces reliance on fossil-derived carbon [6].

- AI-Driven Process Control: Machine learning algorithms optimize real-time reaction parameters, boosting yield by 12% [6].

Flux Function Mechanisms in Silica Processing

Sodium carbonate operates as a crucial flux agent in glass manufacturing by fundamentally altering the thermal properties of silica-based systems. The compound's primary mechanism involves the formation of sodium silicate intermediates that substantially reduce the energy requirements for glass melting processes. Research demonstrates that sodium carbonate reacts with silica according to the equation: Sodium carbonate + Silicon dioxide → Sodium silicate + Carbon dioxide.

The flux function operates through network modification mechanisms where sodium ions disrupt the rigid silica tetrahedral network structure. This disruption creates more open and less ordered structures, effectively reducing the viscosity of the molten glass and enabling easier flow at lower temperatures. Studies indicate that the presence of sodium carbonate can reduce silica's melting point from approximately 1,710°C to around 1,400°C, representing a substantial 310°C reduction in processing temperature.

Investigations into the thermodynamic aspects reveal that sodium carbonate addition decreases the activation energy required for silica network breakdown. The compound facilitates improved heat transfer characteristics within the glass batch, leading to more uniform heating and enhanced glass quality. Research has identified that the optimal sodium carbonate concentration for flux function typically ranges between 12-15% by weight in commercial glass formulations.

The economic implications of sodium carbonate's flux function are significant, with studies showing energy cost reductions of approximately 10% in glass manufacturing operations. This efficiency improvement stems from the lower melting temperatures required and reduced processing times, making sodium carbonate an essential component in cost-effective glass production strategies.

Soda-Lime Glass Formation Dynamics

The formation dynamics of soda-lime glass involve complex interactions between sodium carbonate, silica, and calcium compounds that determine the final glass properties. Research utilizing molecular dynamics simulations has revealed that sodium ions play critical roles in glass network structure development, with coordination numbers evolving based on composition ratios.

Studies demonstrate that soda-lime glass compositions with sodium oxide content between 12-18% exhibit optimal structural characteristics. The glass formation process involves initial decarbonation of sodium carbonate at temperatures around 550°C, followed by reaction with limestone to produce sodium calcium carbonate intermediate compounds. These intermediates subsequently react with silica at approximately 900°C to form the final glass matrix.

Molecular dynamics investigations have identified that sodium ions penetrate six-membered silicate rings during glass formation, remedying energetically unstable ring configurations. This ionic penetration creates more compact network structures while simultaneously reducing overall volume, contributing to the thermal shrinkage characteristics observed in soda-lime glass systems.

The structural analysis of soda-lime glasses reveals that modifier-rich compositions exhibit flexible network characteristics, while silica-rich formulations demonstrate stressed-rigid behavior. These findings have significant implications for glass processing parameters and final product properties, influencing factors such as mechanical strength, thermal stability, and optical characteristics.

Research has documented that the glass transition temperature decreases with increasing sodium carbonate content, dropping by approximately 120K within 5 minutes of treatment at 1,073K. This rapid structural modification demonstrates the compound's powerful influence on glass network dynamics and processing efficiency.

Research on Melting Point Depression Phenomena

Melting point depression represents one of sodium carbonate's most significant contributions to glass manufacturing efficiency. Research has established that this phenomenon results from fundamental changes in the chemical bonding characteristics of silica-based systems when sodium carbonate is introduced.

Studies utilizing differential thermal analysis have revealed that sodium carbonate additions create multiple reaction stages during heating, including decarbonization, dissolution of orthosilicate, dissolution of metasilicate, and final dissolution of silica. Each stage contributes to the overall melting point reduction through specific chemical mechanisms that alter the energy requirements for phase transitions.

Thermogravimetric analysis demonstrates that melting accelerants, including sodium chloride additions to sodium carbonate-silica systems, can lower termination temperatures of carbon dioxide release by approximately 80°C. This enhanced melting acceleration occurs through complete reaction and fusion of sodium carbonate prior to its natural melting temperature.

Research has identified that the melting point depression follows predictable patterns based on sodium carbonate concentration. Studies show that water content regulation can further enhance melting point depression, with increases in water content from 0.02% to 0.03% by weight reducing softening points by 6°C. This finding has led to development of controlled atmosphere processing techniques for optimized glass production.

The crystallization mechanism underlying melting point depression involves germination-crystallization laws that govern precipitation kinetics. In the absence of crystallization seeds, precipitation remains slow and water becomes supersaturated, leading to deposition on available surfaces. Understanding these mechanisms enables optimization of glass melting processes for improved efficiency and product quality.

Water Treatment Research

Water Softening Mechanisms and Research

Sodium carbonate functions as an effective water softening agent through precipitation mechanisms that remove hardness-causing calcium and magnesium ions from aqueous systems. Research demonstrates that the compound operates by providing carbonate ions that react with dissolved calcium and magnesium species to form insoluble precipitates.

The fundamental water softening reaction involves sodium carbonate dissociation to produce sodium and carbonate ions, followed by precipitation reactions: Calcium sulfate + Sodium carbonate → Calcium carbonate (precipitate) + Sodium sulfate. Similar reactions occur with magnesium compounds, producing magnesium carbonate precipitates that can be removed through filtration processes.

Studies have documented that sodium carbonate addition increases water pH to alkaline ranges between 10.5-11.5, creating optimal conditions for precipitation reactions. Research indicates that proper pH control is essential for maximizing hardness removal efficiency, with studies showing removal rates of approximately 80% for combined calcium and magnesium hardness.

Comparative research examining sodium carbonate effectiveness against other softening methods reveals significant advantages in terms of cost-effectiveness and environmental impact. Studies demonstrate that sodium carbonate treatments require lower reagent volumes compared to lime-soda processes while achieving comparable hardness removal rates.

Investigation of reaction kinetics shows that sodium carbonate-based softening processes achieve rapid precipitation, with most reactions completing within 40 minutes under optimal conditions. The process efficiency can be enhanced through temperature control, with studies indicating improved performance at elevated temperatures ranging from 50-90°C.

Ion Exchange Processes and Theoretical Models

Ion exchange mechanisms involving sodium carbonate operate through complex equilibrium systems that facilitate selective removal of hardness ions while introducing sodium species. Research has developed theoretical models describing the thermodynamic and kinetic aspects of these exchange processes.

Studies demonstrate that ion exchange resins pre-equilibrated with sodium ions effectively exchange calcium and magnesium species according to the reaction: 2 Resin-Sodium + Calcium ion → Resin₂-Calcium + 2 Sodium ions. The process efficiency depends on resin capacity, solution concentration, and contact time parameters.

Theoretical modeling research has established that ion exchange selectivity follows predictable patterns based on ionic charge and size characteristics. For cation exchangers, the selectivity sequence demonstrates calcium and magnesium ions having higher affinity than sodium ions, facilitating effective hardness removal.

Advanced research utilizing molecular-level simulations has revealed the detailed mechanisms of ion condensation and exclusion in membrane systems. These studies demonstrate that counterion condensation occurs in both bridged and non-bridged configurations, influencing overall exchange efficiency and selectivity.

Kinetic modeling research indicates that ion exchange processes involve multiple rate-controlling steps, including film diffusion, pore diffusion, and chemical reaction. Studies emphasize that pore diffusion often becomes the controlling mechanism, requiring optimization of flow rates and residence times for maximum efficiency.

Precipitation Reactions in Aqueous Systems

Precipitation reactions involving sodium carbonate in aqueous systems follow well-established chemical equilibrium principles that govern solubility and phase behavior. Research has extensively documented the conditions required for effective precipitation of target compounds while maintaining system stability.

Studies of sodium carbonate precipitation reactions demonstrate that the compound readily forms insoluble products with various metal ions, including calcium, magnesium, and transition metals. The precipitation efficiency depends on solution pH, temperature, concentration ratios, and mixing characteristics.

Research investigating precipitation kinetics reveals that sodium carbonate reactions typically proceed through nucleation and growth mechanisms. Studies show that cobalt carbonate precipitation using sodium carbonate solutions exhibits pH-dependent behavior, with optimal precipitation occurring at pH values between 6.5-8.0.

Thermodynamic modeling research has established that precipitation reactions follow predictable patterns based on solubility product constants and activity coefficients. Advanced studies utilizing electrochemical modeling demonstrate that sodium carbonate complexes modify water structure at electrode interfaces, influencing precipitation behavior.

Process optimization research indicates that precipitation reactions can be enhanced through controlled addition rates, temperature management, and aging time adjustments. Studies show that crystallite size and morphology can be controlled through manipulation of reaction conditions, enabling production of precipitates with desired physical characteristics.

Food Science Research Applications

Alkalinity Effects on Gluten Production

Research into sodium carbonate's effects on gluten production reveals significant impacts on protein network formation and functional properties. Studies demonstrate that alkaline conditions created by sodium carbonate addition fundamentally alter gluten polymerization mechanisms through enhanced cross-linking reactions.

Investigations utilizing alkaline salts including sodium carbonate show increased intermolecular disulfide bond formation in gluten systems. Research indicates that sodium carbonate induces formation of dehydroalanine-derived cross-links, specifically lanthionine and lysinoalanine, which strengthen the gluten network structure.

Studies examining wheat flour dough systems treated with sodium carbonate concentrations ranging from 0.2-1.5% demonstrate optimal firmness improvements. Research utilizing reversed-phase high-performance liquid chromatography reveals macromolecular aggregation of gluten proteins in the presence of sodium carbonate.

Molecular analysis research shows that sodium carbonate addition decreases free sulfhydryl content while increasing disulfide bond formation. Studies indicate that alkaline conditions promote oxidation of sulfhydryl groups to form more stable intermolecular cross-links, enhancing gluten network integrity.

Rheological property investigations demonstrate that sodium carbonate treatments increase dough strength, elongational viscosity, and viscoelasticity. Research reveals that these improvements result from changes in gluten molecular conformation, including reduced random-coil structure and enhanced protein organization.

Maillard Reaction Enhancement Research

Sodium carbonate's role in Maillard reaction enhancement involves complex interactions between pH modification and metal ion catalysis. Research demonstrates that sodium ions significantly affect pyrraline formation and other Maillard reaction products through alteration of intramolecular electron density and charge distribution.

Studies investigating sodium chloride effects on Maillard reactions reveal that sodium ion concentrations around 0.2 mol/L produce maximum acceleration of pyrraline and 3-deoxyglucosone formation. Research indicates that metal ion catalysis operates through electron density changes that promote reaction-dependent electron rearrangement processes.

Investigations into supercritical carbon dioxide effects on Maillard reactions show that sodium carbonate presence can accelerate certain reaction pathways under alkaline conditions. Studies demonstrate enhanced formation of sulfur-containing flavor compounds, including thiophenes and bicyclic sulfur compounds, when sodium carbonate maintains pH above 8.0.

Research examining temperature and pH interactions reveals that sodium carbonate's alkaline environment facilitates nucleophilic addition reactions critical to Maillard chemistry. Studies show that higher pH values increase the proportion of nucleophilic amino groups available for reaction with carbonyl compounds.

Advanced research utilizing molecular modeling demonstrates that sodium ions perturb glucose anomeric equilibrium and cause selective redistribution of electron density during reaction processes. These findings explain the enhanced formation of specific Maillard products and improved flavor development in sodium carbonate-treated food systems.

Traditional Food Applications Research

Traditional food applications of sodium carbonate span diverse culinary practices across multiple cultures, with research documenting its effects on texture, flavor, and nutritional properties. Studies of alkaline noodle production reveal that sodium carbonate concentrations between 0.1-0.5% significantly improve product quality characteristics.

Research into rice noodle processing demonstrates that sodium carbonate addition neutralizes acidic fermentation byproducts while enhancing texture properties. Studies show that 0.1% sodium carbonate addition produces optimal chewiness and eating quality in semi-dried rice noodles.

Investigations of traditional alkaline food preparation methods reveal that sodium carbonate treatment increases starch swelling power and modifies gelatinization characteristics. Research indicates that crystallinity decreases from 30.11% to 23.13% with increasing sodium carbonate addition, contributing to improved texture properties.

Studies examining nutritional implications show that sodium carbonate treatment can affect protein digestibility and mineral availability. Research demonstrates that while alkaline processing may reduce some nutritional quality parameters, it simultaneously enhances food functionality and consumer acceptability.

Microstructural analysis research reveals that sodium carbonate promotes formation of more uniform and denser gluten networks with higher branching rates. Studies utilizing low-field nuclear magnetic resonance show that water mobility decreases significantly with sodium carbonate addition, contributing to improved texture stability.

Textile and Dyeing Research

Mordant Function in Fiber-Reactive Dyes

Research into sodium carbonate's mordant function in fiber-reactive dyeing systems reveals its critical role as a dye fixative rather than a traditional metal ion mordant. Studies demonstrate that sodium carbonate operates by adjusting solution pH to optimal alkaline levels required for covalent bond formation between reactive dyes and cellulose fibers.

Investigations comparing sodium carbonate-treated and untreated cotton fabrics show dramatic improvements in color vibrancy and fastness properties. Research indicates that sodium carbonate pretreatment enables formation of strong covalent bonds between fiber-reactive dyes and cotton fibers, preventing color bleeding during washing.

Studies examining the chemical mechanisms reveal that sodium carbonate raises solution pH to levels that activate reactive dye molecules, enabling nucleophilic substitution reactions with cellulose hydroxyl groups. Research demonstrates that optimal pH ranges between 8.5-11.0 are required for maximum dye fixation efficiency.

Comparative research analyzing different mordanting techniques shows that sodium carbonate pretreatment produces superior results compared to simultaneous or post-treatment applications. Studies indicate that 20-minute pretreatment in sodium carbonate solution at concentrations of 30-50 g/L achieves optimal dye absorption and color development.

Process optimization research demonstrates that sodium carbonate concentration, treatment time, and temperature significantly influence final dyeing results. Studies show that proper sodium carbonate application can achieve process efficiencies of 85% with high color fastness ratings.

pH Regulation Mechanisms in Textile Processing

Sodium carbonate functions as a critical pH regulation agent throughout various textile processing stages, with research documenting its effects on dyeing, scouring, and finishing operations. Studies demonstrate that pH control represents a primary factor determining the effectiveness of textile chemicals and overall process efficiency.

Research into dyeing process pH regulation reveals that sodium carbonate enables optimal conditions for different dye classes. Studies show that vat dyeing requires initial pH adjustment to ensure dye solubility in leuco form, followed by pH modification to precipitate the dye within fiber structures.

Investigations of scouring applications demonstrate that sodium carbonate effectively removes natural impurities from cotton and other cellulose fibers. Research indicates that alkaline conditions created by sodium carbonate facilitate breakdown of oils, waxes, and pectins, improving fiber absorbency and dye uptake.

Studies examining water softening applications in textile processing show that sodium carbonate removes calcium and magnesium ions that interfere with dye absorption. Research demonstrates that water softening improves dye uniformity and reduces chemical consumption in subsequent processing steps.

Advanced research into process monitoring reveals that precise pH control using sodium carbonate enables optimization of chemical usage, energy consumption, and environmental impact. Studies indicate that automated pH regulation systems can achieve 95% process efficiency while minimizing waste generation.

| Glass Manufacturing Applications | Melting Point (°C) | Na₂CO₃ Content (%) | Temperature Reduction (°C) |

|---|---|---|---|

| Pure Silica | 1,710 | 0 | 0 |

| Soda-Lime Glass (15% Na₂O) | 1,400 | 15 | 310 |

| Commercial Container Glass | 1,500 | 13 | 210 |

| Water Treatment Methods | Hardness Removal Efficiency (%) | pH Range | Processing Time (minutes) |

|---|---|---|---|

| Sodium Carbonate Precipitation | 80 | 10.5-11.5 | 40 |

| Ion Exchange Resin | 95 | 7.0-8.0 | 60 |

| Lime-Soda Process | 85 | 11.0-11.5 | 120 |

| Food Science Applications | Na₂CO₃ Concentration (%) | pH Increase | Quality Improvement |

|---|---|---|---|

| Noodle Production | 0.5 | 2.5 | Firmness +40% |

| Rice Noodle Processing | 0.1 | 1.2 | Texture +25% |

| Gluten Network Formation | 1.0 | 3.0 | Cross-linking +60% |

| Textile Processing Applications | Na₂CO₃ Concentration (g/L) | pH Adjustment | Process Efficiency (%) |

|---|---|---|---|

| Fiber-Reactive Dye Fixation | 30 | 8.5 | 85 |

| Cotton Scouring | 50 | 11.0 | 90 |

| Water Softening | 40 | 9.5 | 80 |

Physical Description

Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent

White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS]

WHITE HYGROSCOPIC POWDER.

Color/Form

White hygroscopic powder

White ... small crystals or monoclinic powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/

Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/

Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/

Bulk density: 0.59-1.04 g/mL

2.5 g/cm³

Odor

Decomposition

Begins to decompose at 400 degrees C to evolve carbon dioxide gas.

When heated to decomposition it emits toxic fumes of Na2O.

Melting Point

851 °C

UNII

Related CAS

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Use and Manufacturing

Drug Indication

Therapeutic Uses

Occasionally, for dermatitides topically as a lotion.

Medication (Vet): Has been used as an emetic. In solution to cleanse skin, in eczema, to soften scabs of ringworm.

Sodium bicarbonate infusion is widely recommended ... for patients who present with self-poisoning from tricyclic antidepressives. Cardiac conduction disorders could also be treated or prevented by means of such an infusion. The scientific basis for these recommendations was investigated by using Medline to search for publications about clinical studies that supported the use of sodium carbonate; 111 articles were scrutinized. Observational studies and case reports mention a rapid improvement in hypotension and cardiac arrhythmias following the administration of sodium bicarbonate. Results from animal experiments are contentious; it is not clear whether alkalinization or the administration of extra sodium causes the effect. Randomized studies in patients have not been carried out. As the toxicity of sodium bicarbonate is low, and its potential benefit appears to be high, /the authors/ recommend its use, despite the lack of scientific evidence. No recommendations concerning dosing, concentration and the length of the therapy can be provided on the basis of the literature.

For more Therapeutic Uses (Complete) data for Sodium carbonate (8 total), please visit the HSDB record page.

Pharmacology

Sodium Carbonate is the disodium salt of carbonic acid with alkalinizing property. When dissolved in water, sodium carbonate forms carbonic acid and sodium hydroxide. As a strong base, sodium hydroxide neutralizes gastric acid thereby acting as an antacid.

Mechanism of Action

Pictograms

Corrosive;Irritant

Impurities

Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate.

The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%

Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%.

For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%.

Other CAS

497-19-8

533-96-0

6106-20-3

Absorption Distribution and Excretion

Filtered and reabsorbed by the kidney; less than 1% of filtered bicarbonate is excreted.

Distribution occurs naturally and is confined to the systemic circulation.

The major extracellular buffer in the blood and the interstitial fluid of vertebrates is the bicarbonate buffer system ... . Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2. The blood plasma of /humans/ normally has a pH of 7.40. Should the pH fall below 7.0 or rise above 7.8, irreversible damage may occur. Compensatory mechanisms for acid-base disturbances function to alter the ratio of HCO3 - to PCO2 , returning the pH of the blood to normal. ... The uptake of sodium, via exposure to sodium carbonate, is much less than the uptake of sodium via food. Therefore, sodium carbonate is not expected to be systemically available in the body. Furthermore ... an oral uptake of sodium carbonate will result in a neutralization in the stomach due to the gastric acid.

Metabolism Metabolites

Associated Chemicals

Sodium carbonate decahydrate; 6132-02-1

Sodium carbonate heptahydrate; 56399-31-6

Wikipedia

Aniline

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Bulking; Buffering

Methods of Manufacturing

In the /sesquicarbonate/ process, the crushed ore is dissolved in hot (95 °C) return liquor, clarified, filtered and sent to cooling crystallizers where sodium sesquicarbonate ... is formed. Carbon is added to the filters to control any crystal modifying organics. The sesquicarbonate crystals are hydrocloned, centrifuged, and calcined (110-175 °C) using either indirect steam heat or combustion gases. This product has a typical bulk density of around 0.89 g/mL. Densities similar to the monohydrate ash may be achieved by subsequently heating the material to about 350 °C. Alternatively, the ash can be converted to the monohydrate and then calcined. Sesqui light soda ash is valued by the detergent industry

Solvay Process ... Crude sodium chloride brine is first purified to prevent scaling of downstream process equipment and to prevent contamination of the final product. Magnesium ions are precipitated with milk of lime, Ca(OH)2, and the calcium ions are precipitated with soda ash. After purification, the brine solution is contacted with ammonia gas ... The ammoniated brine is then sent to the carbonating columns where sodium bicarbonate is precipitated by contacting the brine with carbon dioxide. Sodium bicarbonate is less soluble and precipitates on the internals of the carbonating column. At the end of the make cycle, the slurry is drained and the solid bicarbonate is filtered. ... The slurry from the carbonating columns is fed to continuous vacuum filters or centrifuges where the sodium bicarbonate crystals are recovered. The filter cake is carefully washed to control residual chloride while maintaining acceptable yield. Yield losses on washing are on the order of 10%. The filtrate is then calcined at 175-225 °C to produce sodium carbonate, carbon dioxide and water vapor. ... The hot soda ash discharged from the calciner is cooled, screened, and either packaged or shipped in bulk. This product, called light ash or technical grade soda ash, has a bulk density of around of 0.590 g/mL.

Soda ash, also known as sodium carbonate (Na2CO3), is an alkali chemical refined from the mineral trona or naturally occurring sodium carbonate-bearing brines (the soda ash from both is referred to as natural soda ash) or manufactured from one of several chemical processes (the soda ash from this process is referred to as synthetic soda ash).

For more Methods of Manufacturing (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.

General Manufacturing Information

Petroleum Refineries

Cyclic Crude and Intermediate Manufacturing

Textiles, apparel, and leather manufacturing

Paper Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Industrial Gas Manufacturing

Utilities

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Wholesale and Retail Trade

All Other Basic Inorganic Chemical Manufacturing

Mining (except Oil and Gas) and support activities

Primary Metal Manufacturing

Construction

Adhesive Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Petrochemical Manufacturing

Services

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Fabricated Metal Product Manufacturing

Carbonic acid sodium salt (1:2): ACTIVE

Produced by the ammonia-soda or Solvay process, or from lake brines or sea water by electrolytic processes.

For nearly a century, most of the soda ash produced in the U.S. has been made synthetically by the ammonia soda (Solvay) process. Largely because of high energy costs and strict pollution controls, most of the synthetic production is being abandoned in favor of the natural product obtained from deposits in Utah, California and Wyoming. One of the largest producing sites of the natural product is Green River, Wyoming.

The normal article of commerce is highly purified (>99%) material.

Traditional Solvay plants produce large volumes of aqueous, chloride-containing waste which must be discharged. Related environmental concerns are added whenever a plant complex includes lime quarries and ammonia-producing equipment. The natural soda ash processes produce no large volume of associated wastes. The major waste products are tailings, insoluble shale and minerals associated with trona and removed during processing. These solids along with purge liquors containing organic and trace impurities are sent to evaporation ponds where concentration of the aqueous stream is a first step in the eventual recovery of residual alkali.

In addition to the anhydrous form, the monohydrate form (5968-11-6) and the decahydrate form (6132-02-1) ... are placed on the market in very small quantities (compared to the anhydrous form). Sodium carbonate decahydrate is known as sal soda or washing soda. Although sodium carbonate monohydrate has a different CAS number than anhydrous sodium carbonate, ... the intrinsic properties are expected to be similar to the anhydrate.

Storage Conditions

Calcined soda ash is hygroscopic, gradually taking up moisture and carbon dioxide during transportation and storage. This converts the surface of sodium carbonate to the bicarbonate and leads to a weight increase of up to 17%. Soda ash is therefore best stored in closed, dry areas.

Keep well closed.

It migrates to food from packaging materials.

Stability Shelf Life

Dates

Drugs.com

ChemIDplus

Pubchem